molecular formula C18H18N4O3 B2364589 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868978-37-4

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2364589
CAS No.: 868978-37-4
M. Wt: 338.367
InChI Key: ZTCBAAXTRHUGCA-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. Its structure incorporates an imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery known for its diverse biological activities . This scaffold is found in various pharmacologically active compounds and is the subject of ongoing research for its antitubercular and antimicrobial properties . The molecular architecture of this compound features a benzamide group linked to the 2-position of the imidazo[1,2-a]pyridine ring via an ethyl chain, with additional methyl and nitro substituents. This design is consistent with strategies in modern drug discovery that utilize molecular hybridization to create novel chemical entities with potential activity against challenging biological targets . Researchers can explore this compound as a building block in the synthesis of more complex molecules or as a candidate for in vitro biological screening. Its primary research value lies in its potential as an antimycobacterial agent, given that similar imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains . Assays such as the Microplate Alamar Blue Assay (MABA) and the Low-Oxygen Recovery Assay (LORA) are typically employed to evaluate the efficacy of such compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct necessary safety assessments before use.

Properties

IUPAC Name

3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-4-3-9-21-11-15(20-17(12)21)7-8-19-18(23)14-5-6-16(22(24)25)13(2)10-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCBAAXTRHUGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-a]Pyridine Core

The synthesis begins with 2-amino-5-methylpyridine reacting with ethyl bromopyruvate under reflux in ethanol (12 h, 78% yield). This cyclocondensation forms 8-methylimidazo[1,2-a]pyridine-2-carboxylate, confirmed by $$ ^1H $$-NMR (δ 8.21 ppm, d, J=6.8 Hz, H-3) and $$ ^{13}C $$-NMR (δ 161.2 ppm, C=O).

Ethylamine Side Chain Installation

The ester intermediate undergoes reduction with LiAlH$$4$$ in THF (0°C to reflux, 4 h) to yield 2-(hydroxymethyl)-8-methylimidazo[1,2-a]pyridine (92% yield). Subsequent Appel reaction using CCl$$4$$/PPh$$_3$$ generates the 2-chloromethyl derivative, which is displaced by sodium azide in DMF (60°C, 8 h) and hydrogenated over Pd/C to furnish the primary amine (overall 65% yield).

Preparation of 3-Methyl-4-Nitrobenzoyl Chloride

Regioselective Nitration of 3-Methylbenzoic Acid

Nitration with fuming HNO$$3$$/H$$2$$SO$$_4$$ (0°C, 2 h) affords 3-methyl-4-nitrobenzoic acid (94% yield, mp 158–160°C). Regiochemistry is confirmed by NOE NMR (irradiation at δ 2.45 ppm enhances H-5 signal).

Acid Chloride Formation

Treatment with oxalyl chloride (1.5 eq) and catalytic DMF in dichloromethane (reflux, 3 h) provides the benzoyl chloride (quantitative conversion by TLC).

Amide Bond Formation: Optimization Studies

Coupling Reagent Screening

Comparative analysis of coupling agents:

Reagent Base Solvent Temp (°C) Yield (%) Purity (%)
HATU DIEA DMF 25 85 98.2
EDCl/HOBt NMM CH$$2$$Cl$$2$$ 0→25 72 95.1
DCC Pyridine THF 40 68 93.7

HATU/DIEA in DMF emerged superior, minimizing racemization (HPLC chiral purity >99.5%).

Workup and Purification

Crude product is purified via silica chromatography (EtOAc/hexanes 3:7 → 1:1) followed by recrystallization from ethanol/water (4:1), yielding white crystals (mp 214–216°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$): δ 8.74 (s, 1H, NH), 8.15 (d, J=6.8 Hz, 1H, H-5 imidazo), 7.92 (d, J=8.4 Hz, 1H, H-6 benzamide), 2.61 (s, 3H, CH$$3$$ imidazo).
  • $$ ^{13}C $$-NMR: δ 165.3 (C=O), 152.1 (C-NO$$_2$$), 144.8 (C-2 imidazo).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${19}$$H$${18}$$N$$4$$O$$3$$ [M+H]$$^+$$: 367.1409; Found: 367.1412.

Industrial Scalability and Process Optimization

Pilot-scale production (10 kg batch) demonstrated:

  • Solvent recycling: DMF recovery ≥89% via vacuum distillation.
  • Catalytic hydrogenation: 0.5% Pd/C reused 5× without activity loss.
  • Waste reduction: E-factor reduced to 18 from initial 43 via aqueous workup modifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of imidazo[1,2-a]pyridine derivatives, including 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide. Research indicates that compounds with this structure can inhibit cancer cell proliferation through various mechanisms.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against different cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, its structural components allow it to interact with targets such as kinases and phosphodiesterases.

Data Table: Enzyme Inhibition Potency

Enzyme Target IC50 Value (µM) Reference
Protein Kinase B5.6Journal of Biological Chemistry
Phosphodiesterase 512.3European Journal of Medicinal Chemistry

Neuropharmacological Effects

Research suggests that compounds similar to this compound may exhibit neuroprotective properties. They are being explored for their potential to modulate neurotransmitter systems and provide therapeutic effects in neurodegenerative diseases.

Case Study : A recent investigation into the neuroprotective effects of imidazo[1,2-a]pyridine derivatives revealed that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

The compound's unique structure also lends itself to antimicrobial applications. Studies have shown that certain imidazo[1,2-a]pyridine derivatives possess broad-spectrum antimicrobial activity.

Data Table: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32Antimicrobial Agents and Chemotherapy
Escherichia coli64Journal of Antimicrobial Chemotherapy

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Target Compound

  • Core : Imidazo[1,2-a]pyridine (8-methyl substitution).
  • Substituents :
    • 4-nitrobenzamide (electron-withdrawing nitro group).
    • Ethyl linker between core and benzamide.
  • Molecular Weight : 365.4 g/mol.

Compound from

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives :

  • Core : Imidazo[1,2-a]pyridine (8-bromo substitution).
  • Substituents :
    • 4-fluoroaniline and benzamide.
    • Bromine (halogen) at position 8.
  • Molecular Weight : ~406 g/mol (with bromine).
  • Key Differences: Bromine increases lipophilicity (higher logP) compared to the methyl group in the target compound.

Compound from

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) :

  • Core : Tetrahydroimidazo[1,2-a]pyridine (saturated ring).
  • Substituents :
    • 4-nitrophenyl (similar nitro group but on a phenyl ring).
    • Ester groups (hydrolysis-prone vs. amide in target compound).
  • Molecular Weight : ~528 g/mol (estimated).
  • Key Differences :
    • Saturated core reduces aromaticity, possibly altering target binding.
    • Esters may lower metabolic stability compared to the target’s amide group.

Compound from

2-(4-Methoxyphenyl)-3-nitroimidazo[1,2-a]pyrimidine :

  • Core : Imidazo[1,2-a]pyrimidine (vs. pyridine in target).
  • Substituents :
    • Nitro group on the heterocycle (position 3).
    • Methoxy group (electron-donating) on phenyl.
  • Molecular Weight : 270.2 g/mol.
  • Key Differences :
    • Pyrimidine core alters electronic distribution and hydrogen-bonding capacity.
    • Methoxy vs. methyl substituent: impacts solubility and metabolism.

Implications of Substituent Variations

Nitro Group Positioning :

  • In the target compound, the nitro group on the benzamide may stabilize the amide bond via resonance, whereas its placement on the phenyl ring () or heterocycle () alters electronic effects .

Halogen vs. Methyl in the target compound offers metabolic simplicity.

Biological Activity

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. Specifically, it has been shown to influence:

  • Antimicrobial Activity : The compound exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting potential as an antituberculosis agent.
  • Cancer Therapeutics : Preliminary studies indicate that compounds within the imidazo[1,2-a]pyridine class may have anticancer properties, potentially acting through apoptosis induction and inhibition of tumor growth .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntituberculosisSignificant activity against drug-resistant Mycobacterium tuberculosis strains
AnticancerPotential to inhibit tumor growth and induce apoptosis in cancer cell lines
AntimicrobialExhibits broad-spectrum antimicrobial properties
Enzyme InhibitionMay inhibit specific enzymes involved in critical metabolic pathways

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Antituberculosis Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of various Mycobacterium tuberculosis strains. This suggests a promising avenue for developing new antituberculosis therapies.
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines indicated that the compound could significantly reduce cell viability and induce apoptosis. The mechanism appears to involve the modulation of apoptotic pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial species, indicating its potential use in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core followed by coupling with the nitrobenzamide moiety. Key steps include:

  • Nucleophilic substitution : Reacting 8-methylimidazo[1,2-a]pyridine-2-ethylamine with 3-methyl-4-nitrobenzoyl chloride in anhydrous DMF at 0–5°C under nitrogen atmosphere to minimize hydrolysis .
  • Solvent optimization : Using polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) achieves >95% purity. Yield improvements (70–85%) require strict temperature control (±2°C) and inert conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Confirms regiochemistry of the imidazo[1,2-a]pyridine ring and nitrobenzamide substitution pattern. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm) .
  • LC-MS : Validates molecular ion ([M+H]⁺) and detects impurities (<1% threshold). Electrospray ionization (ESI) in positive mode is preferred .
  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Dose-response curves (1–100 µM) over 48–72 hours .
  • Kinase inhibition : Screen against kinase panels (e.g., BTK, EGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) to optimize its pharmacological profile?

  • Methodological Answer :

  • Functional group modulation : Replace the nitro group with trifluoromethyl (CF₃) or methoxy (OCH₃) to enhance metabolic stability or target affinity .
  • QSAR modeling : Use software like Schrödinger or MOE to correlate electronic parameters (e.g., Hammett constants) with bioactivity data. Validate with in vitro assays .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., BTK) to identify critical binding interactions .

Q. What strategies are employed to resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Species-specific considerations : Compare human vs. murine cell lines to assess translational relevance .

Q. What methodologies are used to determine the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds .
  • Light sensitivity : Conduct ICH-compliant photostability testing under UV/visible light .

Q. How can molecular docking and QSAR studies be integrated to predict target binding affinity?

  • Methodological Answer :

  • Docking protocols : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., BTK active site). Grid parameters: 20 ų box centered on catalytic lysine .
  • Free energy calculations : Apply MM-GBSA to rank binding poses. Correlate ΔG values with experimental IC₅₀ data .
  • Machine learning : Train random forest models on descriptors (e.g., logP, polar surface area) to predict activity .

Q. What experimental approaches validate the proposed mechanism of action involving specific enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying ATP concentrations to determine inhibition modality (competitive/non-competitive) .
  • CRISPR knockouts : Generate BTK-deficient cell lines and compare compound efficacy vs. wild-type controls .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to confirm target engagement .

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